molecular formula C22H24N2O2 B7686852 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

Cat. No. B7686852
M. Wt: 348.4 g/mol
InChI Key: MFKQIYYTTCWZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DPA-Q or DPAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA-Q is a synthetic derivative of 8-hydroxyquinoline, which has been extensively used as a chelating agent and in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the chelation of metal ions, such as zinc and copper. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to inhibit the activity of metalloproteinases by binding to the active site of the enzyme and preventing the catalytic activity. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the chelation of metal ions, and the modulation of oxidative stress and inflammation. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in various diseases. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide. One direction is to investigate the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide as a chelating agent in materials science, such as in the development of new catalysts and sensors. Furthermore, the development of new derivatives of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide may lead to the discovery of more potent and selective metalloproteinase inhibitors.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline-3-carbaldehyde in the presence of isobutyric acid. The resulting product is N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, which is a white crystalline powder with a melting point of 220-222°C.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been studied for its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases, such as cancer and arthritis. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-15(3)9-10-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKQIYYTTCWZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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